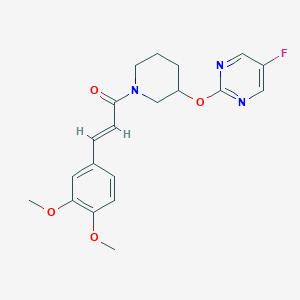
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, identified by its CAS number 2035001-02-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is C20H22FN3O4, with a molecular weight of 387.4 g/mol. Its structure incorporates a dimethoxyphenyl group and a piperidine moiety linked to a fluorinated pyrimidine, suggesting a complex interaction profile with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2035001-02-4 |
| Molecular Formula | C20H22FN3O4 |
| Molecular Weight | 387.4 g/mol |
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. The presence of the fluoropyrimidine moiety suggests potential interactions with thymidylate synthase, a critical enzyme in DNA synthesis.
- Induction of Apoptosis : Preliminary studies indicate that derivatives of similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Compounds with similar frameworks have demonstrated the ability to arrest the cell cycle at specific phases, particularly the S phase, which is crucial for DNA replication.
Cytotoxicity Assays
Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicative of effective inhibition.
- PC-3 (prostate cancer) : Induced apoptosis and displayed cell cycle arrest at the S phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.71 | Cytotoxicity via apoptosis |
| PC-3 | 1.1 | Cell cycle arrest; apoptosis induction |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been utilized to assess:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed in models treated with this compound compared to controls.
Case Studies
A notable study involved the synthesis and biological evaluation of eugenol derivatives similar to this compound. These derivatives were tested for their antiproliferative activity against various cancer cell lines, revealing promising results that warrant further exploration into structural analogs like this compound.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-26-17-7-5-14(10-18(17)27-2)6-8-19(25)24-9-3-4-16(13-24)28-20-22-11-15(21)12-23-20/h5-8,10-12,16H,3-4,9,13H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDBENDYVZMFCY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














